molecular formula C27H33NO7 B1673729 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 343307-76-6

1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one

Cat. No.: B1673729
CAS No.: 343307-76-6
M. Wt: 483.6 g/mol
InChI Key: IOFNKUXFKVPLPF-UHFFFAOYSA-N
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Description

“1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one” is a chemical compound with the molecular formula C27H33NO7 . It is a derivative of piperidin-4-one, which is a class of compounds known for their diverse biological activities .


Synthesis Analysis

The compound was synthesized by a one-pot Mannich condensation reaction . This method is known for its efficiency and high yield, making it a preferred choice for the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-4-one core, which is substituted at the 3 and 5 positions with trimethoxyphenylmethylidene groups . This structure is responsible for its unique chemical properties and potential biological activities .


Chemical Reactions Analysis

The compound has been used in various chemical reactions, including as a myeloid differentiator protein 2 (MD2) antagonist/inhibitor . Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse range of potential applications .


Physical and Chemical Properties Analysis

The compound is a white to beige powder that is soluble in DMSO . It has a molecular weight of 483.55 and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Crystal Structure and Computational Studies

Research on similar compounds to 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one has focused on crystal structure determination and computational studies. For instance, studies have detailed the crystal packing, molecular interactions, and the stability of compounds through Hirshfeld surface analysis and interaction energy analysis. Computational approaches, including density functional theory, are utilized to compare optimized structures with experimentally determined ones, providing insights into the compound's molecular interactions and potential biological activities (R. V. & R. C., 2021).

Antitumor and Antibacterial Properties

The compound's analogs have been explored for their antitumor and antibacterial properties. Synthesis of similar compounds has shown promise in inhibiting various human tumor cell lines, including colon, breast, leukemia, and prostate cancers, indicating their potential as anticancer agents. Furthermore, some compounds have demonstrated considerable anti-inflammatory activity, which suggests a broader pharmacological potential (A. S. Girgis, 2009). Antibacterial activities of related compounds against multiple strains highlight their potential in addressing bacterial infections, indicating a possible application in developing new antibacterial agents (W. M. Al-Adiwish et al., 2012).

Biophotonic Materials

Further research into compounds structurally related to this compound reveals their potential as biophotonic materials. Studies have characterized their structures and investigated their one- and two-photon absorption of light and fluorescence, suggesting their use in biophotonics for imaging and therapeutic applications (V. Nesterov et al., 2003).

Supramolecular Synthesis

The compound and its derivatives have been utilized in supramolecular synthesis, focusing on creating complexes with pharmaceutically acceptable co-formers. This approach enhances the bioavailability of the active pharmaceutical ingredient by increasing its aqueous solubility, demonstrating the compound's versatility in pharmaceutical applications (B. Sandhu et al., 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule formation . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions often result in the inhibition of enzyme activity, leading to various downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of P-glycoprotein (P-gp), a transporter protein involved in drug resistance . Additionally, it affects the expression of genes related to cell cycle regulation and apoptosis, leading to altered cellular functions and potentially inducing cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics . This inhibition of tubulin polymerization is a key mechanism by which the compound exerts its anti-cancer effects. Additionally, it can inhibit the activity of Hsp90, TrxR, and HLSD1, leading to changes in protein folding, redox balance, and epigenetic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported by P-gp, which affects its intracellular concentration and distribution . Additionally, its binding to plasma proteins can influence its pharmacokinetics and tissue accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, where it interacts with tubulin and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity .

Properties

IUPAC Name

1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFNKUXFKVPLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400787
Record name 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343307-76-6
Record name 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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